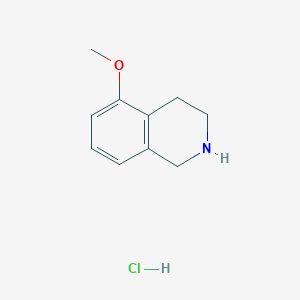

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWPQBYOAUWWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553060 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-69-9 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline core. This acid-catalyzed cyclization involves condensation between β-phenylethylamine derivatives and aldehydes. For 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, the protocol typically proceeds as follows:

-

Substrate Preparation : 3,4-Dimethoxyphenylethylamine is reacted with a formaldehyde equivalent (e.g., paraformaldehyde) in a polar aprotic solvent such as tetrahydrofuran (THF).

-

Cyclization : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) catalyzes the intramolecular cyclization at 60–80°C for 12–24 hours, forming the tetrahydroisoquinoline scaffold.

-

Methoxy Group Retention : Selective demethylation or protection strategies ensure the methoxy group at the 5-position remains intact during subsequent steps.

Key Optimization Parameters :

Bischler-Napieralski Cyclization

An alternative route employs the Bischler-Napieralski reaction, particularly for introducing substituents at the 1-position:

-

Amide Formation : 3,4-Dimethoxyphenylethylamine is acylated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

-

Cyclodehydration : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) facilitates cyclization at 100–120°C, forming the dihydroisoquinoline intermediate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the dihydroisoquinoline to the tetrahydro form.

Comparative Efficiency :

| Parameter | Pictet-Spengler | Bischler-Napieralski |

|---|---|---|

| Reaction Time | 12–24 h | 6–8 h |

| Yield (%) | 65–75 | 50–60 |

| Byproduct Formation | Low | Moderate |

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and solubility:

-

Acid Treatment : The free base is dissolved in anhydrous ethanol or isopropanol and treated with HCl gas or concentrated HCl (37%) at 0–5°C.

-

Precipitation : Slow addition induces crystallization; yields exceed 90% with stoichiometric HCl (1:1 molar ratio).

-

Recrystallization : The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.

Critical Considerations :

-

Excess HCl leads to hygroscopic crystals, complicating storage.

-

Anhydrous conditions prevent hydrolysis of the methoxy group during salt formation.

Advanced Catalytic Systems

Lewis Acid Catalysis

Modern protocols utilize Lewis acids to accelerate cyclization:

Continuous Flow Reactors

Industrial-scale production employs flow chemistry for improved reproducibility:

-

Residence Time : 30–60 minutes at 100°C under 10 bar pressure.

-

Throughput : 5–10 kg/day per reactor module, with inline HPLC monitoring ensuring >98% purity.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

| Technique | Key Data Points |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 3.25 (s, 3H, OCH₃), δ 4.10–4.30 (m, 2H, CH₂N) |

| FT-IR | 1250 cm⁻¹ (C-O stretch), 2500 cm⁻¹ (NH⁺) |

| HRMS (ESI+) | [M+H]⁺ Calc. 200.0844, Found 200.0841 |

Industrial-Scale Production

Cost-Effective Feedstocks

Regulatory Compliance

-

GMP Standards : Reactors fabricated from 316L stainless steel prevent metallic contamination.

-

Waste Mitigation : Neutralization of acidic byproducts with CaCO₃ generates non-hazardous calcium chloride.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ immobilized enzymes (e.g., transaminases) for asymmetric synthesis:

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-MTHIQ has several noteworthy applications across various fields:

1. Medicinal Chemistry

- Neurodegenerative Diseases : Research indicates that 5-MTHIQ may exhibit neuroprotective effects by interacting with neurotransmitter receptors and inhibiting enzymes involved in neurotransmitter metabolism. This suggests potential for therapeutic use in conditions such as Alzheimer's and Parkinson's disease.

- Antitumor Activity : Preliminary studies have explored the compound's potential as an antitumor agent. The ability of 5-MTHIQ to modulate cellular signaling pathways may contribute to inhibiting tumor growth.

2. Biological Studies

- Biochemical Pathway Modulation : The compound has been shown to affect various biochemical pathways, influencing cell function, gene expression, and cellular metabolism. This modulation can lead to protective effects against neurodegeneration and inflammation.

- Receptor Interaction : 5-MTHIQ can bind to serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. This interaction may provide insights into developing treatments for mood disorders.

3. Industrial Applications

- Pharmaceutical Development : As a precursor in the synthesis of complex organic molecules, 5-MTHIQ plays a role in the pharmaceutical industry for developing new drugs targeting neurological disorders and cancer therapies.

- Agrochemicals : Its unique chemical properties make it a candidate for developing agrochemicals that require specific biological activity.

Case Study 1: Neuroprotection

A study conducted on animal models demonstrated that administration of 5-MTHIQ resulted in significant neuroprotection against induced oxidative stress. The results indicated reduced neuronal death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antitumor Activity

In vitro studies showed that 5-MTHIQ exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and inhibition of cell proliferation, highlighting its promise as an antitumor agent.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors in the nervous system. It can modulate neurotransmitter release and uptake, influencing neuronal activity and potentially offering therapeutic benefits in conditions like Parkinson’s disease and depression .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Substitution Patterns

6-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (6-MeO-THIQ·HCl)

- Molecular Formula: C₁₀H₁₄ClNO (identical to 5-MeO-THIQ·HCl).

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂.

- Activity: This compound exhibits a distinct pharmacological profile due to dual methoxy substitutions. For example, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg in rodent models .

5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₁₁Cl₂N.

- This compound has a Warning hazard classification (H302, H315) .

Functional Analogues with Modified Substituents

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl

- Molecular Formula : C₁₉H₂₅ClN₂O₂.

- Activity: A potent non-narcotic analgesic with higher therapeutic index than metamizole sodium and acetylsalicylic acid. Its dimethylaminophenyl group enhances receptor affinity, contributing to prolonged efficacy .

Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂.

- This compound is used as a synthetic intermediate .

Pharmacological and Toxicological Profiles

Key Research Findings

- Substitution Position Matters : Methoxy groups at the 6,7-positions (vs. 5-position) significantly enhance anti-inflammatory activity, as seen in 6,7-dimethoxy-THIQ·HCl .

- Functional Group Impact: The dimethylaminophenyl group in 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl increases its therapeutic index by reducing off-target effects .

- Safety Considerations : Chloro-substituted THIQ derivatives (e.g., 5-Cl-THIQ·HCl) exhibit higher acute toxicity (H302: harmful if swallowed) compared to methoxy analogs .

Biologische Aktivität

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of 5-MTHIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 5-MTHIQ

5-MTHIQ is characterized by a methoxy group at the fifth position of the isoquinoline ring. Its structural features allow it to interact with various biological targets, leading to a range of pharmacological effects. The compound is primarily studied for its potential applications in treating neurodegenerative diseases and cancer.

The biological activity of 5-MTHIQ is attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : 5-MTHIQ has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects.

- Receptor Binding : The compound can bind to serotonin and dopamine receptors, modulating their activity and influencing cellular signaling pathways .

- Biochemical Pathway Modulation : By altering biochemical pathways, 5-MTHIQ may exert protective effects against neurodegeneration and inflammation .

Neuroprotective Effects

Research indicates that 5-MTHIQ exhibits neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease and Alzheimer's disease. Studies have demonstrated that it can reduce oxidative stress and promote neuronal survival in vitro .

Anticancer Properties

5-MTHIQ has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, its activity against breast cancer cells has been highlighted in recent studies .

Anti-inflammatory Activity

The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions characterized by chronic inflammation .

Data Tables

The following table summarizes key findings related to the biological activities of 5-MTHIQ:

Case Studies

- Neuroprotection Against Oxidative Stress

- Anticancer Activity on Breast Cancer Cells

- Anti-inflammatory Effects in Animal Models

Q & A

Q. What are the recommended methods for synthesizing 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. Key steps include:

- Cyclization : Use of phosphoryl chloride (POCl₃) or polyphosphoric acid to form the tetrahydroisoquinoline core .

- Methoxy Group Introduction : Alkylation or demethylation of intermediates using methyl iodide or boron tribromide.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures.

Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and adjust stoichiometry of reducing agents (e.g., NaBH₄) to minimize byproducts .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.2–4.0 ppm for methoxy and tetrahydroisoquinoline protons) and FT-IR (C-O stretch at ~1250 cm⁻¹) .

- Chromatography : HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) with >98% purity threshold .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~224.1 m/z for free base; adjust for hydrochloride salt) .

Q. What stability considerations are critical for storage and handling?

Q. What safety protocols are essential for laboratory handling?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a bioactive scaffold in neurological targets?

- In Vitro Assays : Screen for monoamine oxidase (MAO) inhibition using fluorometric assays (e.g., kynuramine substrate) .

- Structure-Activity Relationship (SAR) : Modify methoxy positioning (e.g., 6,7-dimethoxy analogs) and assess binding affinity via radioligand displacement (e.g., σ receptors) .

- Animal Models : Evaluate pharmacokinetics in rodents (IV/PO administration) with LC-MS/MS quantification of plasma levels .

Q. What analytical methods validate the compound’s use in pharmaceutical quality control?

- HPLC-MS/MS : Quantify impurities (e.g., 3,4-dihydroisoquinoline byproducts) with a limit of detection (LOD) ≤0.1% .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to identify degradation pathways .

- Method Validation : Include parameters like linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) per ICH Q2(R1) .

Q. How to resolve contradictions in reported stability data across studies?

Q. What strategies are effective for impurity profiling in batch synthesis?

- LC-HRMS : Identify trace impurities (e.g., N-oxide derivatives) with accurate mass (<5 ppm error) .

- Synthetic Controls : Introduce scavengers (e.g., thiourea) during synthesis to suppress oxidation byproducts .

Q. How to assess enantiomeric purity if chiral centers are introduced?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.